PF-06447475 - 1527473-33-1

PF-06447475

Catalog Number: EVT-287702
CAS Number: 1527473-33-1
Molecular Formula: C17H15N5O
Molecular Weight: 305.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile is a potent, selective, brain-penetrant, and in vivo active inhibitor of the leucine-rich repeat kinase 2 (LRRK2) enzyme. [, , , ] It is classified as a Type I kinase inhibitor, binding competitively to the ATP-binding site of LRRK2. [] This compound has emerged as a valuable tool in scientific research, particularly in the study of neurodegenerative diseases like Parkinson's disease (PD), where LRRK2 is heavily implicated. [, , ]

GNE-7915

  • Compound Description: GNE-7915 is a potent and brain-penetrant Type I LRRK2 kinase inhibitor. [] It has shown promising results in preclinical studies for the treatment of Parkinson's disease.
  • Relevance: GNE-7915 is structurally similar to PF-06447475 and shares its mechanism of action, targeting the kinase activity of LRRK2. [] These compounds are both considered to be promising candidates for the development of new therapies for Parkinson's disease.

MLi-2

  • Compound Description: MLi-2 is a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor. [] It has demonstrated efficacy in preclinical models of Parkinson’s disease by reducing neuroinflammation and cytotoxicity. []
  • Relevance: Similar to PF-06447475, MLi-2 exhibits high potency and selectivity for LRRK2 kinase, making it a valuable tool compound for studying the role of LRRK2 in various cellular processes and disease models. [, ]

Pyrrolo[2,3-b] pyridine derivative (comp4)

  • Compound Description: This compound belongs to the Pyrrolo[2,3-b] pyridine class of compounds and acts as an ATP-competitive Type I LRRK2 kinase inhibitor. []
  • Relevance: While belonging to the same class of inhibitors as PF-06447475, the specific Pyrrolo[2,3-b] pyridine derivative (comp4) has not demonstrated the same level of potency or selectivity for LRRK2 as PF-06447475 in preclinical studies. []

Pyrrolo[2,3-d] pyrimidine derivative (comp5)

  • Compound Description: Classified as a Pyrrolo[2,3-d] pyrimidine derivative, this compound functions as a potent ATP-competitive Type I LRRK2 kinase inhibitor. []
  • Relevance: PF-06447475 also falls under the Pyrrolo[2,3-d] pyrimidine class of compounds. [, ] This shared structural motif contributes to their similar activity profiles and ability to potently inhibit LRRK2 kinase. []
  • Compound Description: G-5555 is a known p21-activated kinase (PAK) inhibitor. [] It served as a starting point for structure-guided design efforts to develop more selective inhibitors for MST3/4 kinases.
  • Relevance: While G-5555 itself does not directly target LRRK2, its structural features provided insights for developing selective inhibitors for MST3/4 kinases. [] This highlights the interconnected nature of kinase inhibitor development, where insights from one target can be leveraged to design compounds against other related kinases.

MR24

  • Compound Description: MR24 represents a potent and selective MST3/4 kinase inhibitor derived from the optimization of G-5555. [] It exhibits good kinome-wide selectivity and high cellular potency against MST3/4. []
  • Relevance: MR24, along with PF-06447475 (which inhibits MST1/2), enables researchers to dissect the distinct cellular functions of the closely related MST kinase family members. []

MR30

  • Compound Description: MR30 is another potent and selective inhibitor of MST3/4 kinases developed through structure-guided design starting from G-5555. [] It demonstrates good kinome-wide selectivity and high cellular potency. []
  • Relevance: MR30 and PF-06447475 act as complementary tools for investigating the different roles of MST kinases in cellular processes. [] MR30 selectively targets MST3/4, while PF-06447475 specifically inhibits MST1/2. []

[¹¹C]PF-06447475 ([¹¹C]3)

  • Compound Description: This radiolabeled analog of PF-06447475 was developed as a potential positron emission tomography (PET) tracer for imaging LRRK2 in vivo. []
  • Relevance: [¹¹C]PF-06447475 serves as a valuable tool for studying LRRK2 distribution and expression in preclinical models, aiding in the understanding of LRRK2's role in disease pathogenesis and progression. []

[¹⁸F]PF-06455943 ([¹⁸F]4)

  • Compound Description: [¹⁸F]PF-06455943 represents a radiolabeled PET tracer derived from PF-06447475, designed to enable in vivo imaging of LRRK2. []
  • Relevance: [¹⁸F]PF-06455943, similar to PF-06447475, exhibits high affinity and selectivity for LRRK2. [] Its development has provided a valuable tool for investigating LRRK2 distribution and expression in living organisms, offering insights into the role of LRRK2 in both healthy and diseased states. []
Source and Classification

PF-06447475 was developed as part of a research initiative aimed at identifying effective LRRK2 inhibitors. It is classified as a small molecule drug, specifically a pyrrolo[2,3-d]pyrimidine derivative. The compound has been extensively studied for its pharmacodynamic properties and safety profile in preclinical models, highlighting its significance in neurological research and potential clinical applications.

Synthesis Analysis

The synthesis of PF-06447475 involves several steps that utilize standard organic chemistry techniques. The compound can be synthesized from commercially available precursors, typically involving a series of reactions that include:

  1. Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves cyclization reactions that construct the bicyclic structure central to the compound's activity.
  2. Functionalization: Subsequent reactions introduce various functional groups necessary for enhancing the compound's potency and selectivity towards LRRK2.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity levels for biological testing.

Technical details regarding the synthesis include the use of solvents like dimethyl sulfoxide and ethanol, along with specific reagents that facilitate the formation of key intermediates during the synthesis process .

Molecular Structure Analysis

The molecular structure of PF-06447475 can be described by its chemical formula C15H14N4C_{15}H_{14}N_{4} and molecular weight of approximately 254.3 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine scaffold, which is critical for its interaction with LRRK2.

Structural Data

  • Chemical Formula: C15H14N4C_{15}H_{14}N_{4}
  • Molecular Weight: 254.3 g/mol
  • Key Functional Groups: Benzonitrile moiety, which contributes to its binding affinity.

The three-dimensional conformation of PF-06447475 allows for optimal interaction with the ATP-binding site of LRRK2, facilitating its inhibitory action.

Chemical Reactions Analysis

PF-06447475 primarily undergoes metabolic transformations in vivo, which can affect its pharmacokinetics and efficacy. Key reactions include:

  1. Hydrolysis: This reaction can lead to the breakdown of the compound into less active metabolites.
  2. Oxidation: Metabolic oxidation may alter functional groups within the molecule, impacting its activity.

Technical details regarding these reactions involve studies on liver microsomes that evaluate how PF-06447475 is processed biochemically within biological systems .

Mechanism of Action

PF-06447475 exerts its effects by selectively inhibiting LRRK2 kinase activity. The mechanism involves:

  1. Binding to the ATP Site: The compound competes with ATP for binding at the active site of LRRK2.
  2. Inhibition of Phosphorylation: By blocking ATP binding, PF-06447475 prevents LRRK2 from phosphorylating its substrates, which is crucial for downstream signaling pathways involved in neuronal health.

Data from pharmacological studies indicate that this inhibition leads to reduced neuroinflammation and protection against neuronal cell death in preclinical models .

Physical and Chemical Properties Analysis

PF-06447475 exhibits several important physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: It shows good stability under physiological conditions, making it suitable for in vivo applications.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range indicative of solid-state stability.

These properties are critical for determining formulation strategies for potential clinical use .

Applications

PF-06447475 has significant scientific uses, particularly in research related to neurodegenerative diseases:

  • Parkinson's Disease Research: It serves as a model compound for studying LRRK2 inhibition's effects on neurodegeneration and neuroinflammation.
  • Drug Development: The compound is being evaluated in clinical trials to assess its safety and efficacy as a therapeutic agent for Parkinson's disease and other related disorders.
  • Biochemical Studies: Researchers utilize PF-06447475 to explore LRRK2's role in cellular signaling pathways and disease mechanisms.

Properties

CAS Number

1527473-33-1

Product Name

PF-06447475

IUPAC Name

3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

InChI

InChI=1S/C17H15N5O/c18-9-12-2-1-3-13(8-12)14-10-19-16-15(14)17(21-11-20-16)22-4-6-23-7-5-22/h1-3,8,10-11H,4-7H2,(H,19,20,21)

InChI Key

BHTWDJBVZQBRKP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

PF06447475; PF-06447475; PF 06447475; PF6447475; PF-6447475; PF 6447475.

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.